N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide
Description
This compound is a thiazole-based ethanediamide derivative featuring a 4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl ethyl moiety and a 3-nitrophenyl substituent.
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-5-3-6-15(11-13)21-23-14(2)18(30-21)9-10-22-19(26)20(27)24-16-7-4-8-17(12-16)25(28)29/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCDCYUPPCFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the thiazole and phenyl groups, which are common in many bioactive compounds. .
Mode of Action
These interactions could potentially alter the conformation or activity of the target, leading to downstream effects.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing thiazole and phenyl groups have been associated with a wide range of biological activities, suggesting that this compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its distribution, metabolism, and excretion would depend on factors such as its molecular size, polarity, and stability, as well as the characteristics of the target tissues.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it’s plausible that it could exert a range of effects depending on its specific targets and the nature of its interactions with these targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder its interactions with its targets.
Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide is a synthetic compound with notable biological activities. This article explores its chemical characteristics, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Characteristics
Molecular Formula : C21H20N4O4S
Molecular Weight : 424.5 g/mol
IUPAC Name : N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-nitrophenyl)ethanediamide
Structural Features :
- Contains thiazole and nitrophenyl moieties.
- Exhibits multiple functional groups that may influence biological interactions.
| Property | Value |
|---|---|
| LogP | 4.7018 |
| Polar Surface Area | 58.167 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown inhibition of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumors. Studies have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer effects.
The proposed mechanism involves the compound's ability to bind to specific enzymes and receptors, disrupting cancer cell metabolism and proliferation. The thiazole ring enhances interaction with biological targets due to its electron-withdrawing properties, which can stabilize enzyme-substrate complexes.
Case Studies and Research Findings
-
In Vitro Studies :
- A study on related thiazole compounds demonstrated their ability to inhibit cell growth in breast cancer cell lines by inducing apoptosis.
- The compound's structure allows for effective binding to CA IX, leading to decreased tumor viability.
-
In Vivo Studies :
- Animal models treated with similar thiazole derivatives showed reduced tumor sizes and prolonged survival rates compared to control groups.
- Pharmacokinetic studies indicated favorable absorption and distribution profiles for compounds with similar structures.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide | Thiazole and methyl substitutions | Anticancer activity |
| 3,4-Dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide | Sulfonamide group with thiazole | Antibacterial and anticancer effects |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent type, position, and heterocyclic cores. Key examples include:
Key Observations :
- Nitro vs. Methyl Groups : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution compared to methyl-substituted analogs .
- Halogen Effects : Fluorine in the 4-fluorophenyl analog increases polarity and metabolic stability but may reduce membrane permeability .
Physicochemical and Pharmacological Properties
- Solubility : The nitro group in the target compound reduces aqueous solubility compared to methyl-substituted analogs but improves interaction with polar biological targets .
- Melting Points : Crystallographic data from analogs (e.g., triclinic crystal system, α = 86.59°) suggest that nitro groups may stabilize crystal lattices via dipole interactions, leading to higher melting points (~455–458 K) .
- Biological Activity : Thiazole derivatives with nitro groups often exhibit antimicrobial and kinase inhibitory activities. For instance, ZINC C20028245 shows promise in targeting chemokine-G protein interfaces .
Structure-Activity Relationship (SAR) Insights
- Position of Nitro Group : The meta position (3-nitrophenyl) balances electronic effects without steric clashes, unlike ortho-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
